1-(3,4-Dimethylbenzyl)-1h-pyrazol-4-amine
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Overview
Description
1-(3,4-Dimethylbenzyl)-1h-pyrazol-4-amine is an organic compound that features a benzyl group substituted with two methyl groups at the 3 and 4 positions, attached to a pyrazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3,4-Dimethylbenzyl)-1h-pyrazol-4-amine typically involves the reaction of 3,4-dimethylbenzyl chloride with 4-amino-1H-pyrazole under basic conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate in a suitable solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or column chromatography are employed to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
1-(3,4-Dimethylbenzyl)-1h-pyrazol-4-amine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, such as hydrazines.
Substitution: The benzyl group can undergo electrophilic aromatic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Electrophilic aromatic substitution reactions often require catalysts like aluminum chloride (AlCl₃) or iron(III) chloride (FeCl₃).
Major Products Formed
Oxidation: N-oxides and other oxidized derivatives.
Reduction: Hydrazines and other reduced forms.
Substitution: Various substituted derivatives depending on the electrophile used.
Scientific Research Applications
1-(3,4-Dimethylbenzyl)-1h-pyrazol-4-amine has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Explored as a potential pharmaceutical intermediate for the development of new drugs.
Industry: Utilized in the synthesis of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 1-(3,4-Dimethylbenzyl)-1h-pyrazol-4-amine involves its interaction with specific molecular targets and pathways. For instance, in biological systems, the compound may inhibit certain enzymes or receptors, leading to its observed antimicrobial or antifungal effects. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
1-(3,4-Dimethylphenyl)-1H-pyrazole: Similar structure but lacks the amine group.
1-(3,4-Dimethylbenzyl)-1H-pyrazole: Similar structure but lacks the amine group.
1-(3,4-Dimethylbenzyl)-1H-pyrazol-3-amine: Similar structure but with the amine group at a different position.
Uniqueness
1-(3,4-Dimethylbenzyl)-1h-pyrazol-4-amine is unique due to the specific positioning of the amine group on the pyrazole ring, which can influence its reactivity and interaction with other molecules. This unique structure can lead to distinct chemical and biological properties compared to its similar compounds.
Properties
Molecular Formula |
C12H15N3 |
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Molecular Weight |
201.27 g/mol |
IUPAC Name |
1-[(3,4-dimethylphenyl)methyl]pyrazol-4-amine |
InChI |
InChI=1S/C12H15N3/c1-9-3-4-11(5-10(9)2)7-15-8-12(13)6-14-15/h3-6,8H,7,13H2,1-2H3 |
InChI Key |
OQDXABXIKBTDBS-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1)CN2C=C(C=N2)N)C |
Origin of Product |
United States |
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